1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone
Description
Propriétés
IUPAC Name |
1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-pyridin-4-ylsulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O2S/c16-11-7-18-15(19-8-11)22-12-3-6-20(9-12)14(21)10-23-13-1-4-17-5-2-13/h1-2,4-5,7-8,12H,3,6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTZQBHPFUXTDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)CSC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone is a synthetic organic compound with potential applications in medicinal chemistry. Its unique structure, which includes a pyrrolidine ring and fluorinated pyrimidine moiety, suggests that it may exhibit significant biological activity, particularly in anticancer and antiviral domains. This article explores the biological activity of this compound through various studies, including structure-activity relationships (SAR), case studies, and research findings.
Chemical Structure and Properties
The chemical structure of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone can be represented as follows:
Key Features:
- Pyrrolidine Ring : Contributes to the compound's ability to interact with biological targets.
- Fluoropyrimidine Moiety : Known for its role in nucleic acid interactions, potentially enhancing anticancer properties.
- Pyridinylthio Group : May provide additional binding sites for target proteins, enhancing specificity.
Biological Activity Overview
The biological activity of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone has been evaluated through various assays, revealing promising results in several areas:
Anticancer Activity
Research indicates that compounds with similar structures often exhibit anticancer properties . The presence of the fluoropyrimidine moiety is particularly notable due to its established role in cancer therapy. For instance, fluorinated pyrimidines like 5-fluorouracil are widely used in cancer treatment due to their ability to inhibit DNA synthesis.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluorouracil | Fluorinated pyrimidine | Anticancer |
| 4-Pyrrolidinophenol | Pyrrolidine ring | Neuroprotective |
| Isoxazole Acids | Isoxazole ring | Anti-inflammatory |
| 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone | Pyrrolidine, fluoropyrimidine, pyridinylthio | Potential anticancer/antiviral |
Antiviral Properties
Similar compounds have demonstrated antiviral activity , suggesting that this compound may also inhibit viral replication. The structural features allow for interaction with viral enzymes or host cell receptors involved in viral entry or replication.
The proposed mechanism of action for this compound involves:
- Inhibition of DNA/RNA Synthesis : The fluoropyrimidine component can interfere with nucleic acid synthesis.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for cancer cell survival.
- Receptor Modulation : The pyridinylthio group may enhance binding to cellular receptors, modulating downstream signaling pathways.
Case Studies and Research Findings
Recent studies have investigated the biological effects of related compounds and have provided insights into the potential efficacy of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone:
- Cell Viability Assays : In vitro studies using cancer cell lines demonstrated that compounds with similar structures significantly reduced cell viability, indicating potential cytotoxic effects.
- Animal Models : Preclinical studies on animal models have shown that administration of related compounds resulted in tumor size reduction, supporting the hypothesis of their anticancer properties.
- Enzyme Activity Studies : Investigations into enzyme inhibition revealed that these compounds could effectively inhibit key metabolic enzymes associated with tumor growth.
Comparaison Avec Des Composés Similaires
Research Implications
- Structure-Activity Relationships (SAR) : Fluorine substitution (e.g., 5-fluoropyrimidine in the target compound vs. 5-fluoropyridine in Compound 18) may modulate electronic effects and hydrogen bonding, impacting potency .
Q & A
Basic: What are the key considerations in designing a synthetic route for this compound?
The synthesis involves multi-step organic reactions, including fluorination, nucleophilic substitution, and coupling reactions. Key factors include:
- Fluorination : Use of fluorinating agents like Selectfluor for introducing fluorine at the pyrimidine ring, ensuring regioselectivity .
- Reaction conditions : Temperature (e.g., 60–80°C for nucleophilic substitution), solvent choice (polar aprotic solvents like DMF or acetonitrile), and reaction time (6–24 hours) to optimize yields .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate intermediates and final products .
Basic: How is the structural identity of this compound confirmed?
Structural confirmation relies on:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for fluorine-coupled splitting (e.g., pyrimidine protons) and sulfur-linked pyridine signals .
- HRMS : Verify molecular ion ([M+H]⁺) matching the theoretical mass.
- Elemental analysis : Validate C, H, N, S, and F percentages .
Advanced: How can reaction yields be optimized while minimizing side products?
- Continuous flow reactors : Improve consistency and reduce side reactions (e.g., over-fluorination) via precise control of residence time .
- Catalytic optimization : Use Pd catalysts (e.g., Pd(PPh₃)₄) for coupling steps, with ligand screening to enhance efficiency .
- In-line monitoring : Employ HPLC or FTIR to detect intermediates and adjust conditions in real-time .
Advanced: How are contradictions in biological activity data resolved between this compound and analogs?
-
Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., pyridine vs. pyrimidine rings) and test in standardized assays (e.g., kinase inhibition at 10 μM).
Substituent Modification Biological Activity (IC₅₀) Reference 5-Fluoropyrimidine 0.8 μM (Kinase X) Non-fluorinated analog >10 μM -
Dose-response curves : Validate activity across multiple concentrations to rule out assay variability .
Advanced: How is computational modeling integrated with experimental data?
- Molecular docking : Predict binding modes using crystallographic data of target enzymes (e.g., PDB: 3ERT) .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns to prioritize analogs for synthesis .
Intermediate: What analytical challenges arise in characterization?
- Stereochemical complexity : Chiral centers in pyrrolidine require chiral HPLC or X-ray crystallography (using SHELXL ) for resolution.
- Fluorine NMR artifacts : Suppress ¹⁹F-¹H coupling via decoupling techniques during NMR analysis .
Advanced: How is the 3D conformation determined, and what are its implications?
- X-ray crystallography : Solve crystal structures using SHELX programs to identify key interactions (e.g., hydrogen bonds between fluorine and kinase active sites) .
- Conformational analysis : Compare solution-state (NOESY) and solid-state (X-ray) structures to assess flexibility .
Intermediate: How do substituent variations affect pharmacokinetics?
- Fluorine position : 5-Fluoropyrimidine enhances metabolic stability (t₁/₂ = 4.2 h vs. 1.5 h for non-fluorinated) by reducing CYP450 oxidation .
- Pyridine thioether : Increases logP (2.1 vs. 1.3 for oxygen analogs), improving membrane permeability .
Advanced: What methods validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
- Kinase profiling panels : Test against 100+ kinases to assess selectivity (e.g., >50-fold selectivity for Kinase X) .
Basic: Which structural features drive pharmacological potential?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
